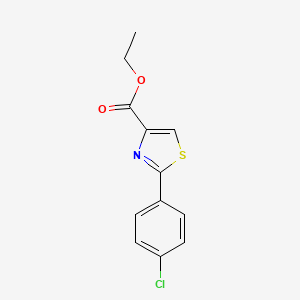
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as chalcones. Chalcones are a type of open-chain flavonoid where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . These techniques allow for the determination of bond lengths, bond angles, and the overall geometry of the molecule.Chemical Reactions Analysis
The chemical reactivity of a compound can be predicted by studying its frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals can give insights into the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods such as density functional theory (DFT). This includes properties like the compound’s dipole moment, polarizability, and various thermodynamic properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Chalcones have been shown to possess antimicrobial properties, making them candidates for the development of new antibacterial and antifungal agents .
Anti-inflammatory Properties
These compounds also exhibit anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases .
Cancer Research
Chalcones are active lead molecules in medicinal chemistry for the discovery of new anticancer drugs due to their cytotoxicity against various cancer cell lines .
Antioxidant Effects
Their ability to act as antioxidants can be harnessed in the prevention and treatment of diseases caused by oxidative stress .
Antidiabetic Potential
Some chalcones have shown antidiabetic activity, offering a potential avenue for research into diabetes treatments .
Pesticide Development
Due to their eco-friendly nature, chalcones are being explored as potential pesticides and weed control agents .
Fluorescent Materials
They have applications in creating fluorescent materials due to their unique structural properties .
Antiviral Research
Chalcones have shown promise in antiviral research, providing a basis for developing new antiviral drugs .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYHXBMRTUGLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384541 |
Source


|
| Record name | 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
CAS RN |
41467-26-9 |
Source


|
| Record name | 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)





![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1351208.png)




![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)
![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)
